molecular formula C7H8N2O3 B1178080 mycobacterium peptide antigen 15kDa AT01 CAS No. 126467-93-4

mycobacterium peptide antigen 15kDa AT01

货号: B1178080
CAS 编号: 126467-93-4
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mycobacterium peptide antigen 15kDa AT01, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What structural and functional characteristics define the 15kDa AT01 peptide antigen from Mycobacterium, and how can these be experimentally validated?

The 15kDa AT01 peptide's structural features (e.g., α-helical content, hydrophobic domains) can be analyzed via circular dichroism (CD) spectroscopy and X-ray crystallography . Functional validation involves testing its antigenic epitopes using ELISA with monoclonal antibodies targeting conserved regions, as demonstrated in similar mycobacterial antigens . Computational tools like APD3 (Antimicrobial Peptide Database) can predict physicochemical properties, while surface plasmon resonance (SPR) quantifies binding affinity to immune receptors like MHC molecules .

Q. Basic: What strategies ensure specificity when designing antibodies against the 15kDa AT01 peptide?

To avoid cross-reactivity, select unique epitopes using sequence alignment tools (e.g., NCBI BLAST) and prioritize regions with low homology to other mycobacterial proteins . Peptide solubility is critical; incorporate polar residues (e.g., lysine, glutamate) and avoid aggregation-prone motifs like long hydrophobic stretches . Conjugation to carrier proteins (e.g., KLH) via cysteine residues enhances immunogenicity, but validate specificity using Western blotting with knockout mycobacterial strains .

Q. Advanced: How can researchers resolve discrepancies in immunogenicity data for 15kDa AT01 across different experimental models?

Contradictions may arise from variations in adjuvant use (e.g., Freund’s vs. alum), host immune backgrounds (e.g., murine vs. humanized models), or antigen delivery systems (e.g., liposomes vs. dendritic cell targeting). A meta-analysis of published datasets (e.g., using PRISMA guidelines) can identify confounding variables. For example, fusion proteins like bvPLA2m in dendritic cells enhance MHC cross-presentation , but results may differ in macrophage models due to phagolysosomal degradation. Standardize protocols using guidelines from the Antimicrobial Peptide Database (APD3) for reproducibility .

Q. Advanced: What experimental approaches optimize the stability of the 15kDa AT01 peptide in in vivo assays?

Stability challenges include proteolytic degradation and pH sensitivity. Solutions:

  • Structural modification : Introduce D-amino acids or cyclization to resist enzymatic cleavage .
  • Delivery systems : Encapsulate in pH-responsive nanoparticles to protect the peptide until lysosomal escape .
  • Validation : Use mass spectrometry (LC-MS/MS) to monitor peptide integrity post-administration in serum/plasma .

Q. Advanced: How can cross-resistance risks between 15kDa AT01 and other antimicrobial peptides (AMPs) be assessed?

Metagenomic analysis of microbial communities exposed to 15kDa AT01 can identify horizontal gene transfer (HGT) events linked to AMP resistance genes . Pair this with in vitro evolution assays, where mycobacterial strains are serially passaged under sublethal peptide concentrations. Monitor mutations via whole-genome sequencing and compare to resistance mechanisms cataloged in databases like CAMP .

Q. Basic: What bioinformatics tools are essential for predicting antigenic epitopes in the 15kDa AT01 peptide?

Use Antigenic (EMBOSS) for linear epitope prediction and PyMOL for visualizing discontinuous epitopes . Machine learning platforms like ClassAMP classify peptide immunogenicity based on charge, hydrophobicity, and sequence motifs . For validation, compare predictions with empirical data from ELISpot assays using peripheral blood mononuclear cells (PBMCs) .

Q. Advanced: How does the 15kDa AT01 peptide interact with host cell membranes, and what methodologies elucidate this mechanism?

Techniques:

  • Atomic force microscopy (AFM) : Visualize peptide-induced membrane disruption in real-time .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to lipid bilayers .
  • Fluorescence anisotropy : Measure changes in membrane fluidity upon peptide insertion .
    Comparative studies with analogs (e.g., truncated variants) can pinpoint critical residues for membrane interaction .

Q. Basic: What controls are necessary when testing the 15kDa AT01 peptide in in vitro cytotoxicity assays?

Include:

  • Negative controls : Scrambled-sequence peptides to rule out nonspecific toxicity .
  • Positive controls : Known cytotoxic AMPs (e.g., melittin) .
  • Cell viability assays : Combine MTT and lactate dehydrogenase (LDH) release measurements to distinguish membrane disruption from metabolic inhibition .

Q. Advanced: What strategies enhance the immunogenicity of 15kDa AT01 in vaccine development?

  • Fusion proteins : Link to dendritic cell-targeting vectors (e.g., bvPLA2m) to improve MHC class I/II cross-presentation .
  • Adjuvant synergy : Combine with TLR agonists (e.g., CpG oligonucleotides) to boost Th1 responses .
  • Epitope engineering : Use structural data to optimize T-cell receptor (TCR) binding via in silico docking simulations .

Q. Advanced: How can researchers address batch-to-batch variability in synthetic 15kDa AT01 peptides?

Request peptide content analysis (HPLC-MS) and endotoxin testing for critical assays . For cell-based studies, ensure trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity . Store lyophilized peptides at -80°C with desiccants to prevent hydrolysis, and validate stability via CD spectroscopy pre-use .

属性

CAS 编号

126467-93-4

分子式

C7H8N2O3

分子量

0

同义词

mycobacterium peptide antigen 15kDa AT01

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。